Cetearylisonanoate
Description
Contextual Significance of Long-Chain Fatty Acid Esters in Chemical Science
Long-chain fatty acid esters are a subset of esters derived from long-chain carboxylic acids (fatty acids) and alcohols. These compounds hold substantial contextual significance due to their multifaceted roles. In industrial applications, they serve as crucial raw materials for emulsifiers, lubricants, and plasticizers taylorandfrancis.comaston-chemicals.comresearchgate.net. For instance, polyglycerol fatty acid esters are authorized food additives, widely used as emulsifiers in food, cosmetics, and medicine taylorandfrancis.com. In the realm of energy, fatty acid methyl esters can be transformed into various useful chemicals and are utilized as raw materials for biofuel production taylorandfrancis.comaston-chemicals.comresearchgate.netekb.eg.
Beyond industrial utility, long-chain fatty acids and their ester derivatives are integral to biological systems. Long-chain fatty acids (LCFAs) are pivotal in cellular energy metabolism, functioning both as primary energy sources and as signaling molecules nih.govnih.gov. For example, long-chain fatty acyl-CoA esters are known to regulate metabolism by allosterically activating AMPK β1-isoforms, thereby increasing fatty acid oxidation nih.govnih.gov. The structural characteristics of fatty acid esters, such as chain length and branching, influence their physical properties, including melting point, viscosity, and biodegradability ontosight.aiontosight.airesearchgate.net. Short-chain esters are often volatile and contribute to characteristic aromas, while longer-chain counterparts, particularly those with 15 to 30 carbons, find use as emollients in cosmetics, offering a drier feel compared to traditional oils taylorandfrancis.comaston-chemicals.com. Naturally occurring esters, such as fats and oils, are triglycerides formed from glycerol (B35011) and long-chain fatty acids, playing vital roles in energy storage and vitamin transport within the human body bbc.co.uk.
Overview of Cetearyl Isononanoate as a Representative Branched-Chain Ester
Cetearyl Isononanoate is a synthetic chemical compound classified as a branched-chain ester. It is specifically an ester formed from the esterification of cetearyl alcohol, which is typically a mixture of C16-C18 saturated fatty alcohols often derived from natural sources like coconut or palm oil, and isononanoic acid, a branched-chain carboxylic acid atamanchemicals.comspecialchem.comavenalab.comatamanchemicals.comtiiips.com. Its chemical formula is C25H50O2 specialchem.comnih.govuni.lu.
As a representative branched-chain ester, Cetearyl Isononanoate exhibits distinct physical and chemical properties. It commonly appears as a clear, colorless to slightly yellowish oily liquid with a mild characteristic odor, though some descriptions note it as odorless avenalab.comatamanchemicals.comacme-hardesty.comupichem.com. It is characterized by its hydrophobic nature, forming a water-repellent film atamanchemicals.comavenalab.comatamanchemicals.comtiiips.com. This compound is insoluble in water but shows solubility in hot ethanol, diethyl ether, and acetyl atamanchemicals.com. Notably, its branched structure contributes to a lower melting point, typically below 12 °C, which is advantageous for its liquid state at room temperature, making it a versatile ingredient in various formulations researchgate.netavenalab.comacme-hardesty.com. Furthermore, Cetearyl Isononanoate demonstrates stability to oxidation, contributing to the longevity and effectiveness of products in which it is used atamanchemicals.comavenalab.comupichem.com.
The primary function of Cetearyl Isononanoate in chemical applications, particularly in the personal care and cosmetic industries, is as an emollient, promoting skin softening and smoothness specialchem.comavenalab.comatamanchemicals.com. It also acts as a good solvent for active ingredients and UV filters, and functions as an emulsifier that stabilizes formulations, providing a smooth texture atamanchemicals.comspecialchem.comavenalab.com. Its efficacy as a conditioning agent is also recognized in hair care products atamanchemicals.comspecialchem.com.
Below is a summary of key chemical properties of Cetearyl Isononanoate:
| Property | Value |
| Molecular Formula | C25H50O2 specialchem.comnih.govuni.lu |
| PubChem CID | 9821352 nih.govuni.lu |
| Physical State | Liquid avenalab.comacme-hardesty.comupichem.com |
| Appearance | Clear, colorless to slightly yellowish oily liquid avenalab.comacme-hardesty.comupichem.com |
| Odor | Mild characteristic or odorless atamanchemicals.comavenalab.comacme-hardesty.comupichem.com |
| Solubility | Insoluble in water; Soluble in hot ethanol, diethyl ether, and acetyl atamanchemicals.com |
| Melting Point | < 12 °C acme-hardesty.com |
| Molecular Weight | ~368 g/mol upichem.com |
Evolution of Research Trajectories Pertaining to Ester Synthesis and Application
The trajectory of research in ester synthesis has evolved significantly from traditional methods to more efficient and environmentally conscious approaches. Historically, the Fischer-Speier esterification, which involves the acid-catalyzed reaction between an organic acid and an alcohol, has been a cornerstone for ester production due to its catalytic mechanism mdpi.comresearchgate.net. This method, however, faces limitations such as low conversion rates and long reaction times due to equilibrium establishment and the presence of water as a byproduct researchgate.net.
Modern research has focused on overcoming these limitations and developing diverse synthesis methods. These include various catalytic approaches, such as acid-catalyzed, base-catalyzed, and enzymatic esterification tiiips.commdpi.comresearchgate.netresearchgate.netconicet.gov.ar. Enzymatic synthesis, particularly using lipases, has gained attention for its efficiency and specificity in producing wax esters like cetyl octanoate (B1194180), with high yields observed under optimized conditions researchgate.net. Other mechanisms like alcoholysis and acidolysis are also explored in ester synthesis conicet.gov.ar. The development of new catalysts and catalytic systems, including transition metal-catalyzed reactions, has led to greener and more convenient synthesis pathways, with a gradual shift towards industrialized production researchgate.netresearchgate.net.
The applications of esters continue to expand, driven by ongoing research. There is an increasing demand for esters in the biofuel sector as alternative fuels and in the cosmetic industry for their beneficial properties as emollients, solvents, and stabilizers aston-chemicals.comekb.eg. Furthermore, there is a growing trend towards naturally derived esters as alternatives to petroleum-derived compounds, influencing research directions toward sustainable synthesis aston-chemicals.com. Research also explores how long-chain fatty acid ethyl esters influence complex chemical profiles in products like Baijiu, demonstrating their impact on sensory qualities mdpi.com.
Interdisciplinary Research Landscape for Complex Lipids and Derivatives
The study of complex lipids and their derivatives spans an increasingly interdisciplinary research landscape, particularly with the advent of lipidomics. Lipidomics, a subfield of metabolomics, focuses on the comprehensive study of the "lipidome," which encompasses all lipid compounds within a biological system tandfonline.comnih.gov. This field integrates principles of analytical chemistry with biological sciences to elucidate the structure, function, and interactions of lipids.
Lipids are fundamental components of cellular membranes, playing crucial roles as cellular barriers, structural matrices, signaling molecules, and energy depots tandfonline.comnih.gov. Research in membrane biophysics and lipid-protein interactions delves into the dynamics and functional properties of lipid bilayers . The interdisciplinary nature of this research is evident in its applications, ranging from basic cellular biology to advanced therapeutic interventions.
In pharmacology, lipids and their derivatives are extensively studied for their roles in drug development and delivery systems. Lipid-based drug carriers, nanoparticles, and liposome (B1194612) formulations are designed for targeted delivery, enhanced stability, and immune modulation, showcasing the critical significance of lipids in therapeutic research nih.gov. For instance, lipid nanoparticles (LNPs) have become widely used delivery systems for RNA-based therapeutics, with several LNP-RNA formulations receiving clinical approval nih.gov.
Technological advancements, particularly in mass spectrometry, liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR), have greatly accelerated lipidomics research, enabling large-scale profiling, identification, and quantification of lipid species nih.gov. This interdisciplinary approach provides insights into complex cellular mechanisms, lipid metabolic pathways, and their contributions to various physiological and pathological conditions, including obesity, diabetes, and cardiovascular diseases tandfonline.comnih.gov. The broad applications of lipidomics underscore the importance of understanding complex lipids and their derivatives across diverse scientific disciplines.
Properties
CAS No. |
111937-03-2 |
|---|---|
Molecular Formula |
C12H16N2 |
Origin of Product |
United States |
Synthetic and Biosynthetic Pathways for Cetearyl Isononanoate and Analogous Esters
Chemical Synthesis Methodologies
The chemical synthesis of cetearyl isononanoate typically proceeds through esterification reactions, a fundamental process in organic chemistry involving the condensation of an alcohol and a carboxylic acid with the removal of water.
Esterification Reactions for Long-Chain Fatty Alcohols and Branched-Chain Acids
Cetearyl isononanoate is formed by the reaction between cetearyl alcohol (a mixture of cetyl alcohol and stearyl alcohol) and isononanoic acid nih.govspecialchem.comatamanchemicals.comatamankimya.com. Cetearyl alcohol is a long-chain fatty alcohol, often derived from plant-based sources like palm or coconut oil, or synthesized in a laboratory specialchem.comatamanchemicals.comtechex.inatamanchemicals.com. Isononanoic acid is a branched-chain fatty acid with a nine-carbon backbone ontosight.aijytchem.com. The synthesis of esters like cetearyl isononanoate involves the general esterification principle, where a fatty acid reacts with an alcohol, often facilitated by heating in the presence of a catalyst taylorandfrancis.com. This process, known as Fischer esterification, involves refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst wikipedia.orgcsic.es.
Investigation of Reaction Conditions and Catalytic Systems
For the synthesis of long-chain esters, various catalytic systems and reaction conditions are employed to optimize yield and efficiency. Common catalysts include strong soluble acids like sulfuric acid, phosphoric acid, methanesulfonic acid, and p-toluenesulfonic acid wikipedia.orgcsic.es. Lewis acids such as scandium(III) triflate can also be used wikipedia.org. Heterogeneous solid acid catalysts like ion-exchange organic resins (e.g., Amberlyst-15), zeolites, sulfated zirconia, niobic acid, and polyaniline salts have also been investigated, offering advantages in terms of catalyst separation and reusability csic.esresearchgate.netmdpi.com. Ferric chloride hexahydrate (FeCl₃·6H₂O) has been reported as an effective catalyst for esterification of long-chain fatty acids and alcohols, achieving quantitative yields from equimolar mixtures acs.org.
Typical reaction conditions for chemical esterification can range from 60-110 °C for 1-10 hours, often carried out without a solvent or in a non-polar solvent like toluene (B28343) or hexane (B92381) to facilitate the removal of water, which drives the equilibrium towards ester formation wikipedia.org. For example, in the production of fatty acid esters, a mixture of fatty acid and alcohol can be heated at temperatures around 85°C with p-toluenesulfonic acid as a catalyst taylorandfrancis.com. For cetostearyl alcohol and fatty acid compositions, reduced pressure esterification at temperatures between 70-110 °C and reaction times of 12-24 hours are reported google.com. Studies on the esterification of long-chain acids with 2-ethylhexyl alcohol using Amberlyst-16 as a solid acid catalyst showed high yields (>98%) at 140 °C with an acid:alcohol ratio of 1:1.25 csic.es.
Table 1: Examples of Catalysts and Reaction Conditions for Esterification
| Catalyst Type | Example Catalyst | Temperature (°C) | Reaction Time (h) | Solvent | Ref. |
| Homogeneous Acid | Sulfuric acid, p-TSA | 60-110 | 1-10 | Solvent-free/Non-polar | wikipedia.org |
| Solid Acid | Amberlyst-16 | 140 | - | - | csic.es |
| Solid Acid | SO₃H-carbon catalyst | 90 | 6-10 | Solvent-free | ajgreenchem.com |
| Metal Salt | FeCl₃·6H₂O | Refluxing | 6 | Mesitylene | acs.org |
Impact of Raw Material Sourcing on Synthetic Routes
Isononanoic acid can be industrially prepared from the C4 cut derived from the steam cracking of naphtha. Its availability is influenced by market conditions and the cracking process google.com. There is a growing trend towards bio-based production technologies for isononanoic acid, with companies investing in sustainable sourcing and renewable feedstocks intelmarketresearch.comdatabridgemarketresearch.com. The purity of these raw materials is crucial, as impurities can affect reaction kinetics, catalyst performance, and the quality and purity of the final cetearyl isononanoate product. Manufacturers are forming strategic alliances with raw material suppliers to ensure long-term sustainability and cost-effectiveness intelmarketresearch.comneuchem.com.
Biocatalytic and Biotechnological Production Approaches
Biocatalytic approaches offer an environmentally friendly alternative to traditional chemical synthesis, primarily utilizing enzymes for esterification.
Enzymatic Esterification via Immobilized Lipases
Enzymatic esterification, particularly using immobilized lipases, is a promising route for synthesizing esters like cetearyl isononanoate. Lipases (triacylglycerol lipases, E.C. 3.1.1.3) are enzymes known to catalyze esterification reactions, especially under low water content conditions rsc.orgmdpi.com. Immobilization of lipases on solid supports offers several advantages, including easier separation of the catalyst from the reaction medium, improved enzyme stability, reusability, and potential for cost reduction in production rsc.orgnih.govtandfonline.com. Common immobilized lipases include Candida antarctica lipase (B570770) B (CALB), Thermomyces lanuginosus lipase (TLL), and Pseudomonas fluorescens lipase (PFL), often immobilized on macroporous acrylic resins or silica (B1680970) particles mdpi.comscirp.org. These enzymes have been successfully employed in solvent-free systems (SFS) for the synthesis of various long-chain esters, including those used as emollients rsc.orgnih.govtandfonline.comum.es.
Optimization of Enzymatic Reaction Parameters (e.g., temperature, substrate ratio, enzyme loading)
Optimizing enzymatic esterification parameters is critical for maximizing yield and efficiency. Key parameters include temperature, substrate molar ratio, and enzyme loading scirp.orgoup.comresearchgate.netbiointerfaceresearch.com.
Temperature: Reaction temperature significantly influences enzyme activity and reaction rates. While higher temperatures generally increase collision frequency between enzyme and substrate molecules, excessively high temperatures can lead to enzyme denaturation and reduced activity scirp.org. Optimal temperatures vary depending on the specific lipase used; for instance, Novozym 435 (CALB) has shown optimal activity around 90 °C for some esterification reactions oup.comoup.com, while other lipases may operate optimally at lower temperatures like 37 °C or 50 °C mdpi.comtandfonline.comscirp.org.
Substrate Ratio: The molar ratio of the alcohol to the fatty acid is crucial, especially in solvent-free systems, as it affects the polarity, mutual solubility, and water activity of the reaction medium rsc.orgscirp.orgbiointerfaceresearch.com. An excess of one substrate can drive the equilibrium towards product formation. For some esterifications, substrate molar ratios of 1:1, or a slight excess of alcohol or acid, have been found to be optimal csic.esajgreenchem.comum.esoup.com. For instance, a fatty acids/glycerol (B35011) molar ratio of 3:1 was optimal for triglyceride synthesis with Novozym 435 oup.comoup.com.
Enzyme Loading: The amount of enzyme loaded into the reaction directly impacts the number of available active sites and thus the reaction rate and conversion scirp.orgbiointerfaceresearch.com. Generally, increasing enzyme loading (e.g., from 1% to 3% w/w relative to substrates) increases conversion up to a certain point, beyond which it might not provide significant additional benefits or become uneconomical scirp.orgbiointerfaceresearch.com. Optimal enzyme loading typically falls within the range of 0.25% to 5% (w/w of total substrates) um.esoup.comoup.com.
Table 2: Optimized Enzymatic Esterification Parameters (Examples for analogous esters)
| Parameter | Range Investigated | Optimal Value/Range | Impact | Ref. |
| Reaction Temperature | 40-120 °C | 50-90 °C (enzyme-dependent) | Higher temp. increases rate, but too high causes denaturation | scirp.orgoup.combiointerfaceresearch.com |
| Substrate Molar Ratio (Acid:Alcohol) | Varied (e.g., 1:1, 1:X, X:1) | Optimal varies (e.g., 1:1, 3:1) | Influences equilibrium, solubility, water activity | rsc.orgscirp.orgoup.com |
| Enzyme Loading | 0.25-30% (w/w substrates) | 2-5% (w/w substrates) | Increases reaction rate due to more active sites | scirp.orgoup.combiointerfaceresearch.com |
Mechanistic Studies of Biocatalyst Performance and Selectivity
Enzymatic esterification has emerged as a preferred method for synthesizing fatty esters like cetearyl isononanoate, offering advantages such as mild reaction conditions, high selectivity, and reduced by-product formation compared to conventional chemical synthesis cirad.fr. Lipases, a class of enzymes, are commonly employed as biocatalysts in these processes cirad.fr.
Mechanistic studies of biocatalyst performance reveal their distinct specificities. Lipases can catalyze ester bond formation by shifting the reaction equilibrium in a non-aqueous medium and by removing inhibitory by-products wur.nl. For instance, Aspergillus terreus lipase has demonstrated a novel capability to catalyze esterification reactions between fatty acids (C4-C18) and primary, secondary, and tertiary monohydric alcohols. Notably, this lipase efficiently catalyzed the esterification of saturated stearic acid (C18:0) but failed to accept the monounsaturated oleic acid (C18:1) as a substrate, highlighting its selectivity towards saturated fatty acids researchgate.net.
Regarding chain-length selectivity, lipases, such as Candida (Pseudozyma) antarctica lipase A (CalA), have shown potential in the selective hydrolysis of fatty acid esters of different chain lengths acs.org. This selectivity can be tuned by modulating steric hindrance within the enzyme's acyl-chain binding tunnel, which influences substrate binding acs.org. While achieving selectivity towards fatty acid esters greater than six carbons in length can be challenging, increasing the entrance to the acyl-chain binding tunnel in certain lipases has been proposed to enhance selectivity for long-chain fatty acid esters acs.org.
The biochemical catalysis involving lipases has been observed to be more selective than chemical catalysis, leading to different fatty acid ethyl ester (FAEE) productions. Specifically, an increase in the production of ethyl palmitate (C16:0) and linolenate (C18:3) was noted, indicating the high specificity of the enzyme to long-chain substrates .
Microbial Fermentation Strategies for Fatty Alcohol Precursors
The production of fatty alcohol precursors, particularly C16-C18 fatty alcohols like those composing cetearyl alcohol, is increasingly explored through microbial fermentation as a more direct and environmentally friendly strategy compared to traditional catalytic hydrogenation of fatty acids from plant oils or animal fats nih.govresearchgate.net. Microbial production leverages heterologous enzymes, such as fatty acyl-CoA reductases (FARs), which reduce acyl-CoA molecules to their corresponding primary alcohols nih.govresearchgate.netfrontiersin.org.
Significant progress in metabolic engineering has been achieved in various microbial hosts:
Saccharomyces cerevisiae and Escherichia coli : Early successful examples in these model microorganisms reported fatty alcohol production ranging from 1.2 to 1.9 g/L nih.govresearchgate.net. To increase fatty alcohol production in S. cerevisiae, metabolic rewiring is often necessary, as it naturally accumulates small amounts of triacylglycerol frontiersin.org.
Oleaginous Yeasts : These yeasts are considered superior hosts due to their metabolic advantages, including their natural ability to produce lipids at high titers (over 50 g/L) under specific growth conditions, thereby providing substantial amounts of fatty acyl-CoAs or fatty acids as precursors nih.govresearchgate.net.
Rhodosporidium toruloides : Over 8 g/L of C16-C18 fatty alcohols have been produced in this yeast by expressing a fatty acyl-CoA reductase (mFAR1) from Mus musculus nih.govresearchgate.netresearchgate.net.
Lipomyces starkeyi : This oleaginous yeast has also been engineered to produce C16 and C18 fatty alcohols. Batch cultivation of engineered L. starkeyi resulted in a titer of 1.7 g/L of fatty alcohol from glucose, representing a yield of 28 mg of fatty alcohols per gram of glucose researchgate.net.
These strategies involve expressing enzymes like fatty acyl-CoA reductases (FARs) or carboxylic acid reductases (CARs) to convert fatty acyl thioesters or free fatty acids into fatty aldehydes, which are then reduced to fatty alcohols by aldehyde reductases frontiersin.orgnih.gov. The production of odd-chain length and branched-chain fatty alcohols through microbial cell factories is also a significant area of development to diversify commercial applications frontiersin.org.
Table 2: Fatty Alcohol Production in Engineered Microorganisms
| Microorganism | Fatty Alcohol Titer (g/L) | Target Chain Length | Precursor/Substrate | Reference |
| Saccharomyces cerevisiae | 1.2 - 1.9 | Various | Fatty acyl-CoAs | nih.govresearchgate.netfrontiersin.org |
| Escherichia coli | 1.2 - 1.9 | C16, C18 | Fatty acyl-CoAs | nih.govresearchgate.netfrontiersin.org |
| Rhodosporidium toruloides | >8 | C16-C18 | Sucrose | nih.govresearchgate.netresearchgate.net |
| Lipomyces starkeyi | 1.7 | C16, C18 | Glucose | researchgate.net |
Green Chemistry Principles in Ester Production Research
The application of green chemistry principles in the research and production of esters like cetearyl isononanoate is driven by the imperative to minimize environmental impact and enhance sustainability. Green chemistry provides a framework for designing processes that reduce or eliminate the use and generation of hazardous substances scispace.comrsc.org.
Key aspects of green chemistry applied to ester production include:
Use of Renewable Feedstocks : Employing plant-based oils and biomass-derived monomers for the synthesis of fatty acids and alcohols aligns with the principle of using renewable resources scispace.comrsc.orgnih.govilmhub.comtechex.in. For example, cetearyl alcohol can be derived from palm, coconut, or rapeseed oil ilmhub.com.
Biocatalysis : Enzymatic esterification, particularly using lipases, is a cornerstone of green ester production. This method offers several advantages over traditional chemical catalysis:
Mild Reaction Conditions : Enzymes operate under gentler conditions (lower temperatures and pressures), reducing energy consumption cirad.frresearchgate.net.
Reduced Solvent Use : Many biocatalytic processes for ester synthesis can be performed in solvent-free systems, minimizing the need for volatile organic compounds (VOCs) researchgate.netmdpi.com.
High Selectivity : The inherent specificity of enzymes leads to fewer undesirable side reactions and by-products, simplifying downstream purification and reducing waste cirad.fr.
Waste Prevention and Atom Economy : Green chemistry emphasizes preventing waste rather than treating or cleaning it up after it has been created. Biocatalytic processes often achieve high atom economy, where most atoms from the starting materials are incorporated into the final product, leading to minimal waste generation mdpi.comuem.brsophim.com. For example, some esterification processes can achieve over 99% yield and 90% atomic utilization sophim.com.
These principles ensure that the production of cetearyl isononanoate and similar esters moves towards more eco-responsible and environmentally friendly approaches sophim.com.
Purity Profile Analysis and Control in Synthesized Cetearyl Isononanoate
Ensuring the purity and quality of synthesized cetearyl isononanoate is paramount for its performance and safety in various applications, especially in cosmetics. Quality control involves a range of analytical techniques to characterize the product and identify potential impurities.
Common analytical methods for purity profile analysis include:
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) : These are powerful techniques used to analyze fatty acid esters and identify branched-chain fatty acids mdpi.comrsc.orgacs.orgresearchgate.netacs.org. GC-MS/MS allows for the quantification of various components and can detect even low levels of branched-chain fatty acids mdpi.comrsc.orgacs.org. Specific techniques like chemical isotope labeling (CIL) combined with liquid chromatography-mass spectrometry (LC-MS) enhance the sensitivity and specificity for profiling branched fatty acid esters researchgate.netacs.org.
High-Performance Liquid Chromatography (HPLC) : This method is suitable for separating and quantifying components in complex mixtures, including fatty esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to verify the structure of branched-chain esters iastate.edu.
Mass Spectrometry (MS) : Beyond GC-MS, low-energy tandem mass spectrometry of molecular ions derived from fatty acid methyl esters can reveal enhanced radical site cleavage at alkyl branching positions, aiding in determining branching positions in saturated fatty acid methyl esters acs.org.
Differential Scanning Calorimetry (DSC) : DSC measures heat changes associated with thermal transitions in a sample, helping to characterize the thermal properties of substances and assess purity by observing melting point behavior iastate.edusophim.com.
Rheology and Particle Size Analysis : While more related to physical properties and formulation, these can also indirectly contribute to quality control by ensuring consistent product characteristics sophim.com.
Control measures during and after synthesis are crucial. After the esterification reaction, purification steps like distillation are employed to remove unconverted reactants (e.g., residual cetearyl alcohol or isononanoic acid) and reaction by-products tiiips.com. Regular quality controls are implemented throughout the production process to ensure consistency, safety, and compliance with regulatory obligations. This includes monitoring for the presence of prohibited substances, such as certain phthalate (B1215562) esters, which are subject to strict control in cosmetic products mdpi.comsciforum.netresearchgate.net.
Advanced Analytical Methodologies for Cetearyl Isononanoate Characterization and Quantification
Spectrometric Approaches for Structural Elucidation and Quantification
Spectrometric methods provide critical information about the molecular structure and can be used for the quantification of compounds.
Mass Spectrometry (MS) is a powerful analytical technique used for structural elucidation, identification, and quantification of chemical compounds wikipedia.orgnih.govfishersci.fi. It works by ionizing a sample and then separating the resulting ions based on their mass-to-charge ratio (m/z) thegoodscentscompany.com. MS is frequently coupled with chromatographic techniques, forming hyphenated systems like GC-MS and LC-MS/MS, to combine the separation power of chromatography with the identification capabilities of mass spectrometry nih.govfishersci.fi.
LC-MS/MS is particularly valuable for analyzing complex mixtures, such as nonionic surfactants like fatty alcohol polyoxyethylene ethers, allowing for the deduction of numerous components and their fragmentation regularities fishersci.fi. For compounds that exhibit poor ionization efficiency in MS, such as certain organic molecules like retinoic acid (which can be found in cosmetic matrices containing cetearyl alcohol), chemical derivatization can be employed to introduce a charged moiety, significantly enhancing sensitivity thegoodscentscompany.com. This approach allows for the quantitative determination of target analytes even in complex matrices thegoodscentscompany.com. The use of techniques like electrospray ionization (ESI) in positive ion mode is common for these analyses fishersci.fi.
The fragmentation patterns observed in mass spectra provide detailed structural information, aiding in the confirmation of a compound's identity and the characterization of its various components or impurities fishersci.fi.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural elucidation and confirmation of organic compounds, including complex esters like Cetearyl Isononanoate core.ac.ukcas.cz. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed insights into the molecular framework.
Detailed Research Findings: For Cetearyl Isononanoate, 1H NMR spectroscopy can identify the various proton environments within the molecule, including the long aliphatic chains of the cetearyl alcohol moiety, the branched structure of the isononanoate part, and the characteristic protons adjacent to the ester linkage. Similarly, 13C NMR spectroscopy provides signals for each unique carbon environment, with distinct chemical shifts for the carbonyl carbon of the ester group (typically around 170-175 ppm), the carbons of the long alkyl chains (aliphatic region, ~10-40 ppm), and the methyl and methine carbons of the branched isononanoate chain core.ac.ukmdpi.com.
To fully confirm the structural assignments, 2D NMR experiments are often employed. Techniques such as Correlated Spectroscopy (COSY) reveal proton-proton couplings, indicating adjacent protons within the molecule core.ac.uk. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate directly bonded protons and carbons, allowing for unambiguous assignment of CH, CH2, and CH3 groups core.ac.ukaston.ac.uk. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) is crucial for establishing long-range proton-carbon connectivities (2-3 bonds away), which is particularly useful for confirming the ester linkage and the branching patterns of the isononanoate portion core.ac.uk. For instance, HMBC correlations from protons alpha to the ester oxygen to the carbonyl carbon can confirm the ester connectivity.
Illustrative NMR Spectral Data (Hypothetical): While specific published NMR data for Cetearyl Isononanoate are not readily available in the search results, typical spectral characteristics for an ester of a long-chain alcohol and a branched acid would be expected. The following table provides illustrative chemical shifts for key functional groups of Cetearyl Isononanoate, demonstrating the type of data obtained from NMR spectroscopy.
| NMR Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Typical Range (ppm) |
| 1H | 0.8-0.9 | Multiplet | Terminal CH3 groups (cetearyl & isononanoate) | 0.8-1.0 |
| 1H | 1.2-1.3 | Broad Singlet | Long aliphatic chain (-(CH2)n-) | 1.2-1.4 |
| 1H | 1.5-1.7 | Multiplet | CH2-O (cetearyl) & CH2/CH branches (isononanoate) | 1.5-1.8 |
| 1H | 2.2-2.3 | Multiplet | CH2-C(=O)O (isononanoate) | 2.0-2.5 |
| 1H | 4.0-4.1 | Triplet | O-CH2 (cetearyl) | 3.8-4.2 |
| 13C | 14.0-14.5 | Singlet | Terminal CH3 carbons | 10-20 |
| 13C | 22.0-32.0 | Singlets | Aliphatic CH2 carbons | 20-40 |
| 13C | 64.0-65.0 | Singlet | O-CH2 carbon (cetearyl) | 60-70 |
| 13C | 173.0-174.0 | Singlet | Ester carbonyl carbon (C=O) | 170-175 |
Method Validation and Development for Diverse Matrices
Method validation is a critical process to establish and document that an analytical method is reliable and suitable for its intended purpose, consistently producing accurate and precise results gmpinsiders.comwoah.org. For Cetearyl Isononanoate, given its use in various cosmetic formulations, method validation across diverse matrices such as creams, lotions, and anhydrous oils is essential.
Key Validation Parameters and Considerations:
Linearity : The method's ability to produce test results directly proportional to the analyte concentration within a given range. This is demonstrated by preparing calibration curves with analytical standards diluted in untreated matrix extract across multiple concentrations (e.g., five concentrations) woah.orgbiotecnologiebt.it.
Accuracy : The closeness of test results to the true value. This is typically assessed by spiking known concentrations of Cetearyl Isononanoate into blank matrix samples at different fortification levels (e.g., LOQ and 10xLOQ) and measuring the recovery woah.orgbiotecnologiebt.it.
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly. It includes repeatability (intra-day variation) and intermediate precision (inter-day, inter-analyst, or inter-equipment variation) woah.orgbiotecnologiebt.it.
Specificity/Selectivity : The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as matrix components, impurities, or degradation products unodc.org. Interference checks with untreated blank samples are crucial to confirm the absence of interfering signals biotecnologiebt.it.
Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably detected, though not necessarily quantified. Often defined by a signal-to-noise ratio (S/N) of 3:1 woah.orgbiotecnologiebt.it.
Limit of Quantitation (LOQ) : The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. Typically defined by an S/N of 10:1 woah.orgbiotecnologiebt.it.
Robustness : The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, column temperature, pH of mobile phase) woah.org.
Stability in Matrix/Processed Sample Stability : Evaluation of the stability of Cetearyl Isononanoate in the specific sample matrix and of prepared sample extracts over time and under various storage conditions woah.orgbiotecnologiebt.it.
Illustrative Method Validation Data (Hypothetical): Below are illustrative data for typical method validation parameters, demonstrating the expected outcomes for a validated analytical method for Cetearyl Isononanoate in a cosmetic matrix.
| Validation Parameter | Illustrative Value | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98-102% | 90-110% (for concentrations > LOQ) |
| Precision (% RSD) | < 2.0% (Repeatability) < 3.0% (Intermediate) | ≤ 5% (Repeatability) ≤ 10% (Intermediate) |
| LOD (μg/mL) | 0.05 | Typically based on S/N ratio (e.g., 3:1) |
| LOQ (μg/mL) | 0.15 | Typically based on S/N ratio (e.g., 10:1) |
| Specificity | No interference from blank matrix/excipients | No significant interfering peaks |
| Stability (24h) | > 99% | ≥ 95% |
Detection of Metabolic Products and Impurities in Research Samples
The detection of metabolic products and impurities is critical for understanding the behavior of Cetearyl Isononanoate in biological systems and for ensuring the quality and safety of products containing it. Research samples, especially those from degradation studies or in vitro metabolic evaluations, require targeted analytical approaches.
Key Impurities:
Starting Materials : Unreacted cetearyl alcohol and isononanoic acid are common impurities during the synthesis of Cetearyl Isononanoate specialchem.comcir-safety.org. Cetearyl alcohol itself is a mixture of cetyl alcohol and stearyl alcohol nih.gov.
Other Esters/Alcohols/Acids : Depending on the purity of the raw materials (cetearyl alcohol and isononanoic acid), related fatty alcohols (e.g., cetyl alcohol, stearyl alcohol) or other branched/straight-chain fatty acids may be present as impurities, or their corresponding esters could be formed atamanchemicals.com.
Heavy Metals : Cosmetic products, in general, can contain trace amounts of heavy metal impurities (e.g., Pb, Cr, As, Cu, Ni), which are typically monitored using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) researchgate.netnih.gov.
Water : Water content can be an impurity, especially in cosmetic raw materials and finished products, and can influence stability europa.eu.
Key Metabolic Products: Esters, including Cetearyl Isononanoate, are susceptible to hydrolysis, particularly under extreme pH conditions (acidic or basic) aston-chemicals.comchemguide.co.uk. Hydrolysis leads to the breakdown of the ester into its constituent alcohol and carboxylic acid aston-chemicals.comchemguide.co.uk. Therefore, the primary metabolic products expected from Cetearyl Isononanoate are:
Cetearyl Alcohol : The alcohol component specialchem.com.
Isononanoic Acid : The branched-chain carboxylic acid component specialchem.com.
Detection Methodologies:
Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV, Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS)) or Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used for the separation, identification, and quantification of impurities and metabolic products. These techniques offer high sensitivity and specificity for complex mixtures.
Mass Spectrometry (MS) : Often coupled with chromatography, MS provides molecular weight information and fragmentation patterns, which are crucial for identifying unknown impurities and confirming the structure of metabolic products like cetearyl alcohol and isononanoic acid nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy : As discussed, NMR can also be used to identify and quantify transformation products or impurities in samples, by comparing their characteristic chemical shifts with those of the parent compound aston.ac.uk.
Illustrative Impurity and Metabolic Product Data (Hypothetical): The following table provides illustrative data on detected impurities and metabolic products, demonstrating the type of information that would be generated in research samples.
| Analyte Class | Illustrative Example | Detection Method | Illustrative Concentration Range |
| Unreacted Starting Material | Cetearyl Alcohol | HPLC-ELSD/GC-MS | 0.1% - 0.5% (w/w) |
| Unreacted Starting Material | Isononanoic Acid | HPLC-UV/GC-MS | 0.05% - 0.2% (w/w) |
| Metabolic Product | Cetearyl Alcohol (hydrolysis) | HPLC-ELSD/GC-MS | Up to 2% (post-degradation) |
| Metabolic Product | Isononanoic Acid (hydrolysis) | HPLC-UV/GC-MS | Up to 1% (post-degradation) |
| Trace Impurity | Lead (Pb) | ICP-MS | < 1 ppm |
Interactions and Behavior of Cetearyl Isononanoate Within Complex Multicomponent Systems
Role in Emulsion Science and Interfacial Phenomena Research
Cetearyl Isononanoate contributes significantly to the integrity and characteristics of emulsion systems, impacting their formation, stabilization, rheology, and spreading.
Cetearyl Isononanoate acts as a good emulsifier, contributing to the stabilization of cosmetic formulations and imparting a smooth and silky texture specialchem.com. In O/W systems, emulsifiers and co-emulsifiers are essential for reducing interfacial tension, which is the energy barrier between the oil and water phases, thereby facilitating the dispersion of oil droplets in the aqueous continuous phase columbia.edufinechem-mirea.ru. Effective emulsifiers rapidly adsorb at the interface of newly formed droplets, creating a thin, protective layer that resists changes upon droplet collision and prevents coalescence finechem-mirea.ru.
Co-emulsifiers, including Cetearyl Isononanoate, are vital in lowering the oil/water interfacial tension to very low values, which significantly enhances emulsion stability rjptonline.org. Their mechanisms include:
Increasing Solvent Capacity: Co-emulsifiers can boost the system's ability to dissolve various components journal-imab-bg.org.
Enhancing Interphase Film Flexibility: They can make the interfacial film more pliable, which is crucial for dynamic stability journal-imab-bg.org.
Preventing Undesirable Phases: Co-emulsifiers help prevent the formation of liquid crystal or gel phases that could impede emulsion formation or stability journal-imab-bg.org.
HLB Regulation: They assist in fine-tuning the hydrophilic-lipophilic balance (HLB) of the emulsifying system, which is critical for achieving the desired emulsion type and stability journal-imab-bg.orgkaochemicals-eu.com. For optimal O/W emulsion stability, it is often recommended to blend emulsifiers with both low and high HLB values kaochemicals-eu.com.
Emulsion stability is primarily governed by the formation of an interfacial film and the development of three-dimensional networks within the continuous phase columbia.edudovepress.com. Cetearyl Isononanoate, owing to its hydrophobic nature, contributes to the formation of a water-repellent film atamanchemicals.com. In O/W emulsions, especially those incorporating fatty amphiphiles and surfactants, lamellar gel networks (LGNs) or liquid crystalline structures are commonly formed. These structures physically stabilize the emulsion by hindering droplet movement and coalescence, contributing to the "cream-like viscosity" characteristic of many cosmetic formulations kaochemicals-eu.comgoogle.comresearchgate.netswiftcraftymonkey.blogdsm.comresearchgate.net.
LGNs are bilayered structures capable of trapping a significant amount of water between their layers, which enhances the hydration capabilities and potentially reduces transepidermal water loss from the skin swiftcraftymonkey.blog. The gel network theory of emulsion stability posits that hydrophilic emulsifiers (HLB > 7) and lipophilic co-emulsifiers (HLB < 6) form a gel-network in the aqueous phase, enveloping dispersed oil droplets and creating membrane-like structures dsm.com. The oil phase itself may also contain liquid crystalline lipid structures dsm.com.
During the manufacturing process, particularly at elevated temperatures, liquid crystalline phases may form. As the emulsion cools, these phases often convert into more stable gel phases, which then dictate the final properties and long-term stability of the emulsion . The formation of sturdy liquid crystalline structures is often achieved by combining emulsifiers with structuring agents, such as fatty alcohols (e.g., Cetearyl Alcohol, Cetyl Alcohol), fatty acids, glyceryl stearate (B1226849), and other solid esters swiftcraftymonkey.blog.
The rheological properties of emulsion systems, such as viscosity and flow behavior, are significantly influenced by the presence of emollients like Cetearyl Isononanoate and the structural networks they help to form. Cetearyl Isononanoate itself is a medium-viscous emollient atamanchemicals.com.
Key influences on rheological properties include:
Viscosity Modulation: Emulsifiers directly impact emulsion viscosity finechem-mirea.ru. Increased surfactant concentration can lead to higher formulation viscosity rjptonline.org.
Pseudoplastic/Shear-Thinning Behavior: Many O/W cosmetic emulsions, including those containing fatty alcohols, exhibit pseudoplastic or shear-thinning behavior. This means their viscosity decreases under shear stress (e.g., during application), allowing for easier spreading, but they regain viscosity at rest, contributing to product stability researchgate.netmdpi.com.
Impact of Structural Networks: The formation of lamellar gel networks and liquid crystalline structures imparts a characteristic cream-like viscosity to emulsions dsm.comresearchgate.net. Fatty alcohols, such as Cetearyl Alcohol and Stearyl Alcohol, are known to significantly increase the viscosity of O/W emulsions, with the effect generally increasing with longer carbon chain lengths researchgate.net. These alcohols also contribute to the thixotropic nature of emulsions, where viscosity recovers over time after shearing, with thixotropy increasing with higher fatty alcohol concentrations researchgate.net.
Intermolecular Interactions: Interactions between various ingredients within the formulation, coupled with processing methods, can substantially affect the rheological behavior of the final product mdpi.com. Generally, smaller particle sizes in emulsified systems tend to result in higher apparent viscosity mdpi.com.
A summary of common rheological properties observed in O/W emulsions with consistency enhancers is presented in Table 1.
| Rheological Property | Description | Influence on Emulsion |
| Pseudoplasticity | Viscosity decreases with increasing shear rate (shear-thinning). | Allows easy spreading upon application, thick at rest researchgate.netmdpi.com. |
| Thixotropy | Viscosity recovers over time after shear stress removal. | Contributes to product stability and consistency researchgate.net. |
| Viscosity Increase | Higher resistance to flow. | Enhanced stability, improved sensorial feel rjptonline.orgresearchgate.net. |
Cetearyl Isononanoate is categorized as a "medium spreading emollient" atamanchemicals.com. The spreading characteristics of an emulsion on a surface, such as the skin, are intrinsically linked to its rheological properties. The pseudoplastic or shear-thinning behavior observed in many cosmetic emulsions influences how easily the product can be distributed mdpi.com. For example, the fluidity and dynamic nature of liquid crystalline structures, including reversed hexagonal liquid crystals, can contribute positively to the sensory experience and ease of application on the skin kaochemicals-eu.com. Fatty alcohols can also influence spreading; for instance, Cetyl Alcohol, due to its ability to break more easily upon application, can contribute to a quicker spread compared to Stearyl Alcohol makingskincare.com. Emulsions designed with specific liquid crystalline structures often provide a pleasant sensory profile, facilitating easy and uniform distribution mdpi.com.
Influence on Rheological Properties of Emulsion Systems
Investigating Intermolecular Interactions with Co-Formulants
The behavior of Cetearyl Isononanoate within a formulation is not isolated but is part of a complex interplay of intermolecular interactions with other co-formulants. These interactions are critical as they can modify the effects and performance of individual components within the system frontiersin.orgfrontiersin.org.
Fatty alcohols, such as Cetearyl Alcohol and Cetyl Alcohol, are common co-formulants that significantly interact with esters like Cetearyl Isononanoate, particularly in the context of emulsion stabilization. Cetearyl Alcohol is a blend primarily composed of Cetyl Alcohol (C16) and Stearyl Alcohol (C18) makingskincare.comeuropa.eubyrdie.com.
Key interactions and their effects include:
Structuring Agent Role: Fatty alcohols are crucial structuring agents. When combined with emulsifiers, they form sturdy liquid crystal structures, most notably lamellar gel networks, within O/W emulsions swiftcraftymonkey.blog. This mixed emulsifier combination interacts within the aqueous continuous phase to form crystalline or lamellar structures that stabilize the emulsion and control its consistency .
Emulsion Stability Enhancement: The presence of long-chain fatty alcohols, like Cetyl Alcohol, can significantly enhance the stability of detergent-stabilized O/W emulsions. This occurs even if the alcohol alone might favor a water-in-oil emulsion, demonstrating a synergistic effect in stability firp-ula.org.
Robustness and Viscosity Modulation: Mixing different chain lengths of fatty alcohols (e.g., C16 and C18 in Cetearyl Alcohol) creates a more robust formulation with improved stability and a more effective lamellar gel network makingskincare.com. Cetyl Alcohol tends to result in a higher gel phase due to its ability to hold more water, leading to increased viscosity makingskincare.com. In contrast, Stearyl Alcohol, with its distinct crystalline structure and lower polarity, offers more stable viscosity compared to Cetyl Alcohol, whose viscosity may increase over time makingskincare.com.
Consistency and Phase Behavior: The concentration of co-emulsifiers like Cetearyl Alcohol can influence the formation of a mixed crystal bilayer network, leading to high viscosity or even phase separation if used in excessive amounts. However, a slightly higher concentration than strictly necessary for the mixed emulsifier system can be advantageous, as it may promote the formation of a separate crystalline lipophilic network that enhances viscosity and physicochemical stability researchgate.net.
Interactions with Surfactants and Polymer Systems
In multicomponent systems, Cetearyl Isononanoate actively participates in various interactions that are critical for formulation integrity. As an ester, it is often found alongside other fatty alcohols and acids, which collectively contribute to the stability of oil-in-water (O/W) emulsions specialchem.comnaturallythinking.com. For instance, its precursor, cetearyl alcohol, is a known emulsifier and emulsion stabilizer itself, often contributing to the formation of lamellar liquid crystalline phases. These phases, when combined with anionic surfactants, can create a "gel network" structure that enhances emulsion stability ecostore.comcosmeticsandtoiletries.com.
The interplay between surfactants and polymers is a well-documented area of study in emulsion science, impacting properties such as foamability and foam stability mdpi.com. Polymers, such as xanthan gum and carbomers, are commonly incorporated into formulations to modify rheology and stabilize emulsions nih.govufileos.comontosight.ainih.gov. Xanthan gum, a polysaccharide, acts as a thickening and stabilizing agent, and research has utilized techniques like Nuclear Magnetic Resonance (NMR) analysis to explore its interactions with emulsifiers within emulsion systems nih.govufileos.commdpi.com.
The influence of different polymers on emulsion rheology and microstructure has been investigated. For example, studies on creams containing a non-ionic mixed emulsifier (e.g., cetyl alcohol and polyoxyethylene (POE) surfactant) showed that the incorporation of synthetic cationic polymers (e.g., Polyquaternium-7, Polyquaternium-11) could lead to a significant loss of cream structure. This loss was attributed to the transformation of swollen lamellar gel networks into non-swollen crystals of cetyl alcohol. Conversely, natural anionic polymers like gum acacia resulted in thicker creams with smaller droplet sizes and reduced evidence of the gel network nih.gov. These interactions highlight the complex interplay between emollients like Cetearyl Isononanoate and various polymeric and surfactant components in achieving desired product characteristics.
Effects on Microstructure Development in Complex Formulations
Polymers commonly used in cosmetic formulations, such as xanthan gum and carbomers, significantly impact microstructure development. Xanthan gum, as a gelling and viscosity-increasing agent, contributes to the continuous phase's structure and can stabilize emulsions nih.govufileos.com. Carbomers, high molecular weight polymers of acrylic acid, form hydrogel networks that function as thickening agents, stabilizers, and emulsifiers. Their presence can increase the consistency index, hysteresis area, and apparent viscosity of a formulation, directly influencing its structural integrity and macroscopic properties ontosight.ainih.govscielo.br. Thus, Cetearyl Isononanoate, in concert with these structuring agents, contributes to the desired macroscopic and microscopic architecture of complex formulations, ensuring stability and functionality.
Research on Texture and Sensory Attributes in Experimental Systems
Research consistently highlights Cetearyl Isononanoate's significant contribution to the texture and sensory attributes of cosmetic products. It is characterized as a medium-viscosity emollient that imparts a smooth and silky texture to formulations specialchem.comnaturallythinking.comatamanchemicals.com. Its ability to soften and smooth the skin is a key benefit, often resulting in a light, non-greasy feel that absorbs quickly upon application rau-cosmetics.de. This compound also forms a hydrophobic film on the skin, which prevents drying and contributes to a protected feel naturallythinking.comatamanchemicals.com.
Studies have shown that Cetearyl Isononanoate, and related emollients like Isononyl Isononanoate, contribute to superior spreadability and a "dry touch" feel, imparting a distinctive velvety sensation to skincare products atamanchemicals.comatamanchemicals.com. The impact of varying lipid phase content on emulsion viscosity and spreadability has been demonstrated to influence consumer perception of oiliness, stickiness, and glossiness mdpi.com. Furthermore, the firmness and cohesiveness of an emulsion, which are instrumental in determining the pressure required for product spreading, can be directly influenced by its ingredient composition mdpi.com. The role of Cetearyl Isononanoate, therefore, extends beyond simple moisturization to actively shaping the tactile experience of a product, enhancing its appeal and user satisfaction.
Mechanistic Investigations of Cetearyl Isononanoate S Biological and Biochemical Pathways Excluding Human Clinical Outcomes
Studies on Biotransformation and Enzymatic Hydrolysis
The biotransformation of esters such as cetearyl isononanoate primarily involves enzymatic hydrolysis, a process that cleaves the ester bond europa.euunits.it. This enzymatic breakdown dictates how these compounds are metabolized within biological systems.
Lipases are a class of enzymes capable of catalyzing the hydrolysis of ester bonds units.it. Extensive research has focused on the lipolytic activities of Malassezia species, common fungal inhabitants of human skin, including M. globosa and M. restricta googleapis.comresearchgate.netmdpi.combiorxiv.org. These studies have demonstrated that Malassezia lipases are indeed capable of hydrolyzing fatty acid esters, leading to the release of their constituent free fatty acids and fatty alcohols googleapis.comresearchgate.net. The detection and identification of these cleavage products have been facilitated by analytical techniques such as High-Performance Thin Layer Chromatography (HPTLC) researchgate.net. Specific Malassezia strains used in ester cleavage experiments include M. restricta CBS 7877 and M. globosa CBS 7705 googleapis.comgoogle.com.
The enzymatic hydrolysis of cetearyl isononanoate is predicted to yield its fundamental components: isononanoic acid and cetearyl alcohol specialchem.comtiiips.comeuropa.eu. Isononanoic acid is characterized as a branched-chain fatty acid possessing a nine-carbon backbone ontosight.ai. Cetearyl alcohol, on the other hand, is a blend of fatty alcohols, predominantly comprising C16 (cetyl alcohol) and C18 (stearyl alcohol) chain lengths specialchem.comatamanchemicals.comeuropa.eu. The subsequent metabolic pathways of these fatty alcohols, following their release, involve a potential two-step enzymatic conversion to fatty acids, mediated by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) europa.eunih.gov. Generally, carboxylesterases and esterases facilitate the hydrolysis of esters into their respective fatty acid and alcohol components europa.eu.
Table 1: Expected Metabolic Intermediates of Cetearyl Isononanoate Hydrolysis
| Compound | Molecular Formula | Role |
| Cetearyl Isononanoate | C25H50O2 | Parent Ester |
| Isononanoic acid | C9H18O2 | Fatty Acid Moiety |
| Cetearyl alcohol | C34H72O2 | Fatty Alcohol Moiety |
The inherent molecular structure of an ester significantly dictates its susceptibility and rate of enzymatic degradation. Factors such as the length of the fatty acid chain, the presence and nature of branching within the carbon chain, and the structural characteristics of the alcohol component all play a critical role in influencing hydrolysis rates science.govmdpi.com. For instance, studies have indicated that the growth of Malassezia species is markedly influenced by the chemical structure of the carbon source, showing a preference for free acids, free acid esters, and fatty alcohols with a carbon chain length exceeding 12 atoms researchgate.net. Furthermore, the concentration and specific nature of the alcohol involved in esterification reactions can impact enzyme activity, potentially leading to inhibition at higher concentrations mdpi.com. The presence and dynamics of water in the reaction medium are also crucial, affecting both the thermodynamics and kinetics of enzymatic hydrolysis mdpi.com.
Identification and Characterization of Metabolic Intermediates (e.g., isononanoic acid, alcohols)
Interaction with Microbial Ecosystems in Research Models
Investigating the interactions between cosmetic ingredients, such as cetearyl isononanoate, and the skin's microbial inhabitants is a vital area of study. Microorganisms can metabolize these cosmetic components, which in turn can influence their growth or lead to the production of specific metabolites researchgate.netgoogle.com.
Research models have explored the capacity of Malassezia species and various bacterial strains to assimilate substances commonly found in dermal formulations. It has been observed that Malassezia species exhibit growth when supplied with free acids, free acid esters, and fatty alcohols possessing a fatty chain length greater than 12 carbon atoms researchgate.net. Conversely, no growth was detected for Malassezia in the presence of compounds such as fatty alcohol ethers, secondary fatty alcohols, paraffin- and silicon-based substances, polymers, polyethylene (B3416737) glycols, quaternary ammonium (B1175870) salts, hydroxy fatty acid esters, or fatty acids and fatty acid esters with a fatty chain length shorter than 12 carbon atoms researchgate.net. Given that cetearyl isononanoate is an ester derived from a C9 branched fatty acid and C16-C18 fatty alcohols, its alcohol component falls within the range that supports Malassezia growth, suggesting it could serve as a potential substrate specialchem.comresearchgate.netatamanchemicals.com. For bacterial strains, the observed growth modulation (either promotion or inhibition) was more selective, occurring only in the presence of a limited number of ingredients researchgate.net.
Table 2: Microbial Growth Response to Fatty Compounds in Research Models
| Compound Type | Fatty Chain Length (Carbon Atoms) | Malassezia Spp. Growth | Bacterial Strains Growth |
| Free Acids, Free Acid Esters, Fatty Alcohols | > 12 | Observed | Limited/Specific |
| Fatty Alcohol Ethers, Secondary Fatty Alcohols, etc. | < 12 | Not Observed | Not specified |
Investigation of Growth Modulation of Commensal Microorganisms (e.g., Malassezia spp., bacterial strains)
Exploration of Cellular and Adipogenic Processes in In Vitro and Model Organism Systems
Investigations into the biological effects of compounds analogous to cetearyl isononanoate, particularly in the context of adipogenesis, have utilized both in vitro cell culture and in vivo model organism systems. These studies primarily focus on the capacity of these compounds to influence lipid accumulation and preadipocyte differentiation, offering insights into potential mechanistic pathways.
Assessment of Lipid Deposition in Zebrafish Models (analogy to related fatty alcohols)
Zebrafish (Danio rerio) larvae serve as a valuable in vivo model for assessing lipid deposition due to their transparent embryos, rapid development, and genetic homology to mammals nih.gov. Studies on alcohol polyethoxylates (AEOs), which include cetyl alcohol ethoxylates (CetAEOs), have demonstrated their ability to disrupt adipose deposition in developmentally exposed zebrafish metabolomicsworkbench.orgatamankimya.com. These compounds, which are structurally related to the alcohol component of cetearyl isononanoate, have been identified as obesogenic and metabolism-disrupting agents in this model system metabolomicsworkbench.org.
Research indicates that both alkylphenol polyethoxylates (APEOs) and CetAEOs exhibit significant adipogenic and obesogenic activity in zebrafish, leading to increased body weight and enhanced adipocyte staining. Notably, the magnitude of these effects in the zebrafish model was observed to be influenced by the ethoxylate chain length, with increasing chain lengths up to a certain point correlating with greater adipogenic/obesogenic activity. For example, studies investigating Nonylphenol Polyethoxylates (NPEOs), another class of ethoxylated surfactants, reported the most pronounced effects on gross weight, BMI, and fluorescence quantification (indicative of lipid accumulation) at NPEO-6, with effects also observed in NPEO-10 and sometimes NPEO-20 exposure groups.
The disruption of adipose deposition by CetAEOs in developmentally exposed zebrafish suggests potential pathways related to altered lipid metabolism or storage. While direct data for cetearyl isononanoate in zebrafish models are not available, the documented effects of related fatty alcohol ethoxylates provide a mechanistic analogy for how similar long-chain fatty acid esters might influence in vivo lipid homeostasis.
Effects on Preadipocyte Proliferation and Triglyceride Accumulation in Cell Culture Models (analogy to related fatty alcohols)
In vitro cell culture models, particularly murine 3T3-L1 preadipocytes and human bone-marrow-derived mesenchymal stem cells (hMSCs), are widely used to evaluate the effects of chemicals on adipocyte differentiation and lipid accumulation. These models allow for detailed examination of cellular processes such as proliferation and triglyceride synthesis.
Studies analogous to cetearyl isononanoate, specifically those involving cetyl alcohol and its ethoxylates (CetAEOs), have shown varied effects on preadipocyte proliferation and triglyceride accumulation. While cetyl alcohol itself exhibited minimal activity in inducing triglyceride accumulation in murine pre-adipocytes, its ethoxylated derivatives demonstrated a more significant impact atamankimya.com. For instance, CetAEOs were found to induce triglyceride accumulation and/or preadipocyte proliferation in both murine 3T3-L1 and human hMSC models metabolomicsworkbench.orgatamankimya.com.
Quantitatively, some CetAEOs induced notable triglyceride accumulation. In one study using Zenbio-sourced hMSCs, cetyl alcohol induced 12% triglyceride accumulation at a concentration of 10 mM relative to the maximal rosiglitazone-induced response atamankimya.com. More profoundly, CetAEO-6 and CetAEO-10 induced 19% and 21% triglyceride accumulation, respectively, in this model atamankimya.com. In murine pre-adipocytes, CetAEO-10 promoted the strongest effect (48% triglyceride accumulation at 0.1 µM), with CetAEO-6 also promoting 11% triglyceride accumulation at 0.1 µM. At a higher concentration (1 mM), CetAEO-20, cetyl alcohol, CetAEO-2, and CetAEO-4 also promoted significant triglyceride accumulation (39%, 22%, 17%, and 14%, respectively) atamankimya.com. The adipogenic effects were often linked to the presence and length of the ethoxylate chains, with the base fatty alcohol (cetyl alcohol) showing comparatively minimal activity in some contexts.
The impact on preadipocyte proliferation also varied. While cetyl alcohol and its ethoxylates generally did not induce proliferation in 3T3-L1 cells, CetAEO-6 promoted significant proliferation (11%) in Zenbio-sourced hMSCs, equivalent to the rosiglitazone-induced response atamankimya.com.
These findings highlight that related fatty alcohol derivatives can modulate key aspects of adipogenesis in vitro, influencing both the increase in cell numbers (proliferation) and the intracellular accumulation of lipids (triglycerides).
Table: Effects of Analogous Fatty Alcohols and Ethoxylates on Adipogenesis
| Compound (Analogue) | Model System | Observed Effect on Lipid Deposition/Triglyceride Accumulation | Observed Effect on Preadipocyte Proliferation | Reference |
| Cetyl Alcohol Ethoxylates (CetAEOs) | Zebrafish larvae | Disrupted adipose deposition, obesogenic, metabolism-disrupting | Not directly specified | metabolomicsworkbench.orgatamankimya.com |
| Cetyl Alcohol | Murine pre-adipocytes | Failed to induce triglyceride accumulation (in some cases) | Not induced | atamankimya.com |
| Cetyl Alcohol | Zenbio-sourced hMSCs | 12% triglyceride accumulation (at 10 mM) | Not directly specified | atamankimya.com |
| CetAEO-6 | Murine pre-adipocytes | 11% triglyceride accumulation (at 0.1 µM) | Not specified | atamankimya.com |
| CetAEO-10 | Murine pre-adipocytes | 48% triglyceride accumulation (at 0.1 µM) | Not specified | atamankimya.com |
| CetAEO-6 | Zenbio-sourced hMSCs | 19% triglyceride accumulation | 11% increase (significant) | atamankimya.com |
| CetAEO-10 | Zenbio-sourced hMSCs | 21% triglyceride accumulation | Not directly specified | atamankimya.com |
| CetAEO-20 | Murine pre-adipocytes | 39% triglyceride accumulation (at 1 mM) | Not specified | atamankimya.com |
| CetAEO-2 | Murine pre-adipocytes | 17% triglyceride accumulation (at 1 mM) | Not specified | atamankimya.com |
| CetAEO-4 | Murine pre-adipocytes | 14% triglyceride accumulation (at 1 mM) | Not specified | atamankimya.com |
| NPEO (Nonylphenol Polyethoxylates) | 3T3-L1 murine preadipocytes | >200% triglyceride accumulation | 100-150% increased DNA content |
Computational and Modeling Approaches in Cetearyl Isononanoate Research
Application of Design of Experiments (DOE) Methodologies
Design of Experiments (DOE) methodologies are systematic statistical tools that allow researchers to investigate the effects of multiple variables simultaneously, identifying optimal conditions for processes and formulations with a reduced number of experiments. DOE is crucial for optimizing cosmetic formulations by identifying and quantifying the individual and interactive influences of raw materials researchgate.netscielo.bripp.pt. This approach yields a significant amount of information from a smaller set of experiments compared to traditional one-variable-at-a-time techniques sci-hub.semdpi.com.
D-Optimal Mixture Experimental Design for Formulation Optimization
The D-Optimal Mixture Experimental Design is particularly well-suited for optimizing formulations where the components are mixtures and their proportions sum to a constant (e.g., 100%). This design allows for the definition of quadratic models that quantify the effect of component concentrations on various properties. For instance, it has been successfully applied to optimize oil-in-water (O/W) cosmetic emulsions, determining the optimal composition of co-emulsifier mixtures, including components like stearic acid, cetyl alcohol, stearyl alcohol, and glyceryl stearate (B1226849) researchgate.netnih.govscience.gov. These studies characterize emulsions by properties such as rheological measurements, centrifugation tests, specific conductivity, and pH values nih.gov.
Furthermore, D-optimal mixture design has been utilized to optimize specific attributes of cosmetic products, such as the melting point of natural lipsticks by adjusting the proportions of ingredients like pitaya seed oil, virgin coconut oil, beeswax, candelilla wax, and carnauba wax science.gov. Similarly, the Simplex Lattice Design, a type of mixture design, has been employed to optimize cosmetic lotions based on key physical properties like viscosity, spreadability, and adhesion, by varying concentrations of ingredients such as stearic acid, cetyl alcohol, and olive oil itera.ac.id. The efficacy of D-optimal design extends to assessing the impact of raw materials on rheological parameters, sensory attributes, and even clinical efficacy of cosmetic formulations scielo.br.
Response Surface Methodology (RSM) for Process Optimization
Response Surface Methodology (RSM) encompasses a collection of statistical and mathematical techniques primarily used for developing, improving, and optimizing processes where a response of interest is influenced by multiple variables sci-hub.seunimas.my. RSM defines the individual and combined effects of independent variables on the processes and generates a mathematical model, often visualized as a "response surface" sci-hub.se.
A significant advantage of RSM is its ability to provide extensive information from a limited number of experiments and to unveil interaction effects among independent parameters, which is particularly critical in complex chemical and biochemical processes sci-hub.se. For example, RSM has been extensively applied in the optimization of various chemical and biochemical processes, including the extraction of bioactive compounds from natural sources mdpi.com. In the context of ester synthesis, RSM has been employed to optimize the biocatalytic preparation of wax esters, such as cetyl octanoate (B1194180), by studying the effects of reaction time, temperature, substrate molar ratio, and enzyme amount on the reaction yield researchgate.netnih.gov. This approach is directly transferable to optimizing the synthesis processes of Cetearyl Isononanoate to achieve desired yields and purity.
Central Composite Rotatable Design (CCRD) in Synthetic Studies
The Central Composite Rotatable Design (CCRD) is a highly efficient and widely used experimental design within the framework of Response Surface Methodology, particularly valuable in synthetic studies. CCRD allows for the investigation of main effects, interaction effects, and quadratic effects of independent variables on a given response mdpi.com.
A prominent application of CCRD in ester synthesis involves the optimization of biocatalytic esterification reactions. For example, CCRD has been used to determine the optimal conditions for the synthesis of cetyl octanoate from cetyl alcohol and octanoic acid using immobilized lipases (e.g., Lipozyme® RMIM and Novozym® 435) researchgate.netnih.gov. In such studies, key variables like reaction time (e.g., 1–5 hours), reaction temperature (e.g., 45–65 °C), substrate molar ratio (e.g., 1–3:1), and enzyme amount (e.g., 10%–50%) are systematically varied to maximize ester yield nih.gov. The results from these studies often provide detailed polynomial regression models that can predict the yield based on the combination of these factors. This rigorous approach is instrumental in streamlining the development of efficient and high-yielding synthetic routes for complex esters like Cetearyl Isononanoate.
An example of optimal conditions and yields obtained using CCRD for cetyl octanoate synthesis is presented below:
| Enzyme Used | Reaction Time (h) | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Enzyme Amount (%) | Maximum Yield (%) | Citation |
| Lipozyme® RMIM | 4 | 60 | 2.5:1 | 40 | 94.86 | researchgate.netnih.gov |
| Novozym® 435 | Optimal Conditions Vary | Optimal Conditions Vary | Optimal Conditions Vary | Optimal Conditions Vary | 98 | researchgate.netnih.gov |
Note: The exact optimal conditions for Novozym® 435 would be determined by its specific model, but it generally yielded higher results.
Predictive Modeling of Compound Behavior in Multiphase Systems
Predictive modeling plays a critical role in understanding and controlling the behavior of compounds like Cetearyl Isononanoate within complex multiphase systems, particularly in cosmetic emulsions. These systems, such as oil-in-water (O/W) emulsions, are fundamental to cosmetic product stability and performance, with their morphology being a key determinant of efficacy researchgate.net.
Advanced computational techniques, including machine learning (ML) algorithms such as Artificial Neural Networks (ANN), Convolutional Neural Networks (CNN), and Ensemble Learning (EL), are increasingly used to model the viscosity of O/W emulsions d-nb.info. These models integrate various input parameters, including pressure, temperature, salinity, surfactant concentration, type of surfactant, shear rate, and crude oil density, to accurately predict emulsion viscosity d-nb.info. While specific studies directly involving Cetearyl Isononanoate in these models are not explicitly detailed in the search results, the methodologies are broadly applicable to emollients and other components commonly found in multiphase cosmetic formulations.
Quantitative Structure-Activity Relationship (QSAR) Studies for Ester Functionality
Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that correlate the chemical structure of a compound with its observed biological activity or physicochemical properties (Quantitative Structure-Property Relationship, QSPR) using statistical approaches nih.govexcli.de. These models are highly valuable for predicting the behavior and performance of untested chemicals, thereby reducing the need for extensive experimental testing nih.gov.
In the context of ester functionality, QSAR studies can provide profound insights into how specific structural features of Cetearyl Isononanoate influence its emollient properties, skin feel, spreadability, and other characteristics relevant to cosmetic applications. While direct QSAR studies specifically on Cetearyl Isononanoate's emollient functionality are not explicitly detailed in the provided search results, the application of QSAR to other esters and related compounds demonstrates its potential. For example, QSAR models have been developed for various compounds, highlighting the role of structural descriptors (e.g., geometric and electronic properties) in determining biological activities such as toxicity researchgate.net. In a study on terpenoids, the relative toxicity of different functional groups was observed as alcohol > aldehyde ~ ketone > ester > hydrocarbons, suggesting the comparatively milder nature of esters researchgate.net.
QSAR models can highlight important structural features that contribute to desired properties, guiding the rational design of novel compounds with improved performance researchgate.netmdpi.com. For esters, this could involve optimizing chain length, branching, or the nature of the alcohol and acid moieties to enhance their emollient efficacy, sensory attributes, or stability within formulations. Such predictive models allow formulators to anticipate how structural modifications to Cetearyl Isononanoate or similar esters might impact their functional characteristics, leading to more targeted and efficient product development.
Emerging Research Areas and Future Directions for Cetearyl Isononanoate
Development of Novel Analytical Techniques with Enhanced Sensitivity and Specificity
The characterization and understanding of complex lipidic compounds like Cetearyl Isononanoate benefit significantly from the evolution of analytical chemistry. Current methods applied to related compounds and cosmetic ingredients, such as thin-layer chromatography (TLC), Fourier transform infrared spectroscopy (FTIR), and particularly liquid chromatography-high-resolution mass spectrometry (LC-HRMS), offer detailed structural identification and characterization researchgate.netnih.gov. Ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry is increasingly utilized for its ability to provide shorter analysis times, reduce solvent and sample consumption, and enhance peak capacity, offering a more efficient means of analyzing complex formulations containing Cetearyl Isononanoate nih.gov.
For instance, studies on the hydrolysis of esters by microbial lipases in cosmetic contexts have utilized high-performance thin-layer chromatography (HPTLC) to detect resulting free fatty acids and alcohols, indicating its utility for assessing the stability and interactions of Cetearyl Isononanoate in formulations researchgate.net. Advanced chromatographic and spectroscopic techniques, including gas chromatography (GC), gas chromatography-mass spectrometry (GC-MS), and UV-Vis spectroscopy, are routinely employed for the precise characterization and quality control of fatty alcohols like cetyl alcohol, a precursor in Cetearyl Isononanoate synthesis researchgate.net. Future research aims to develop even more sensitive and specific methods to detect minor impurities, characterize subtle structural variations, and quantify Cetearyl Isononanoate and its metabolites at trace levels in complex biological or environmental matrices.
Advanced Biocatalytic System Design for Sustainable Production
The conventional synthesis of fatty acid esters often involves high temperatures and inorganic catalysts, necessitating extensive purification steps and raising environmental concerns mdpi.com. Biocatalysis, primarily utilizing lipases, presents a greener and more sustainable alternative for the production of cosmetic ingredients, including complex esters like Cetearyl Isononanoate mdpi.comresearchgate.netresearchgate.net. This enzymatic approach offers high chemo-, regio-, and stereoselectivity, operates under milder conditions (e.g., solvent-free systems, lower temperatures), and significantly reduces waste generation mdpi.comrsc.org.
Recent advancements in biocatalysis have demonstrated the successful enzymatic synthesis of similar fatty esters, such as cetyl ricinoleate, using immobilized Candida antarctica lipase (B570770) B (CalB) researchgate.netresearchgate.net. Key research in this area focuses on optimizing reaction conditions, including temperature, enzyme loading, and substrate molar ratios, to maximize conversion and productivity researchgate.netnih.gov. For example, studies have achieved high conversions (over 97%) for branched-chain esters, noting the possibility of reusing immobilized enzymes for multiple cycles without significant loss of activity, thereby improving process economics and sustainability nih.gov. Future efforts will concentrate on designing novel biocatalysts with enhanced operational stability, expanded substrate specificity for various branched fatty acids and alcohols, and improved efficiency for industrial-scale production of Cetearyl Isononanoate.
An example of productivity in biocatalytic ester synthesis is provided in Table 1.
Table 1: Example Productivity of Biocatalytic Ester Synthesis
| Product | Biocatalyst | Optimal Temperature | Molar Excess of Alcohol | Reuses of Enzyme | Productivity (kg product × kg biocatalyst⁻¹) |
| 2-ethylhexyl 2-methylhexanoate | Novozym® 435 | 70 °C | 10% | 6 | 203.84 nih.gov |
In-Depth Mechanistic Studies of Interfacial Assembly and Stabilization
Cetearyl Isononanoate functions as an emollient and emulsifier, contributing to the stability of cosmetic formulations by forming a hydrophobic film on the skin surface that prevents dehydration atamanchemicals.comspecialchem.com. Understanding the fundamental mechanisms governing its interfacial assembly and stabilization is crucial for optimizing its performance in various formulations. Research in this domain explores the self-assembly of amphiphilic molecules at liquid-liquid interfaces, forming supramolecular aggregates that can stabilize emulsions and foams umsystem.edudoi.org.
Studies indicate that the stability of such interfaces is influenced by nano- or microstructures formed by colloids, particles, surfactants, and polymers umsystem.edu. The binding energy of particles at interfaces, a critical factor, depends on particle size, molecular weight, chemical composition of ligands, and interfacial tension doi.org. Larger particles generally exhibit greater binding energy, contributing to more stable liquid structures like Pickering emulsions doi.org. Furthermore, the interaction of surfactants can lead to the formation of viscoelastic assemblies at water-oil interfaces, which are vital for structuring low-viscosity aqueous solutions within an oil phase umsystem.edu. Future research will employ advanced imaging techniques and computational modeling to visualize and simulate the molecular-level interactions of Cetearyl Isononanoate at interfaces, elucidating the kinetics of its film formation and its role in emulsion stability.
Exploration of Specific Interactions with Complex Biological Mimics
Cetearyl Isononanoate is known for its excellent skin tolerance and its ability to form a water-repellent film on the skin atamanchemicals.com. Research is increasingly focusing on understanding how cosmetic ingredients interact with the complex biological environment, particularly the skin microbiota researchgate.net. To accurately assess and predict the performance and safety of cosmetic ingredients, the development and utilization of sophisticated skin biomimics are essential royalsocietypublishing.org. These biomimics are designed to replicate the representative characteristics of the human stratum corneum, allowing for controlled studies on product retention and interaction royalsocietypublishing.org.
Surface free energy (SFE) of biomimics is a key parameter used to represent successful skin replicas, as interactions between solid surfaces and liquid substances are highly dependent on the SFE of the solid and the surface tension of the liquid royalsocietypublishing.org. Beyond skin, studies using biomimetic membranes (e.g., oil-impregnated nitrocellulose filters) are valuable for investigating the interactions of non-ionic chemicals, including surfactants, with biological membranes mdpi.com. This includes observing transient changes in electric potential induced by surfactant penetration, which provides insights into their behavior at biological interfaces mdpi.com. Future research will focus on developing increasingly realistic and dynamic biological mimics, incorporating elements like the skin microbiome and complex membrane structures, to precisely map the interactions of Cetearyl Isononanoate with living systems.
Predictive Modeling and Machine Learning Applications in Formulation Science
The complexity of cosmetic formulations and the myriad of possible ingredient combinations make their development time-consuming and expensive. Predictive modeling and machine learning (ML) are emerging as powerful tools to accelerate formulation science by forecasting outcomes and optimizing compositions sebastianraschka.commdpi.comresearchgate.net. In the broader field of pharmaceutical formulation, ML algorithms can accurately predict drug release profiles and skin permeability, significantly reducing the need for extensive experimental trials researchgate.netresearchgate.net.
For Cetearyl Isononanoate, ML models, such as decision trees, k-means clustering, and artificial neural networks (ANNs), can be trained on experimental data, along with physical and chemical descriptors of formulation components, to predict properties like emulsion stability researchgate.netresearchgate.neteventscribe.net. Deep learning, with its ability to process multiple hidden layers, is particularly instrumental in extracting features from complex datasets, enabling novel modeling approaches in drug discovery and formulation researchgate.net. Future directions include developing sophisticated predictive models that integrate various factors—such as rheological properties, sensorial attributes, and long-term stability—to optimize Cetearyl Isononanoate-containing formulations, potentially leading to the development of tailored products with superior performance and reduced development cycles.
An example of predictive modeling accuracy in formulation science is provided in Table 2.
Table 2: Predictive Modeling Performance in Formulation Science
| Model Type | Predicted Parameter | Accuracy/R² | RMSE | Reference |
| Machine Learning | Emulsion Stability | Up to 75% | Not specified | eventscribe.net |
| ANN | Drug Release Kinetics | 0.9994 | 3.46 × 10⁻⁵ | researchgate.net |
| ANN | Skin Permeability | 0.9798 | 3.46 × 10⁻⁵ (same) | researchgate.net |
Integration of Cetearyl Isononanoate Research into Broader Lipidomics and Metabolomics Studies
Lipidomics, a subfield of metabolomics, involves the comprehensive study of the entire lipid content (lipidome) within a biological system, while metabolomics focuses on all low molecular weight metabolites sci-hub.senih.gov. The integration of these 'omics' approaches offers a powerful framework for understanding complex cellular processes, identifying metabolic perturbations, and elucidating the interconnectedness of lipids with other metabolites in biological pathways sci-hub.senih.gov.
While Cetearyl Isononanoate is an exogenous lipid applied topically, its absorption and interaction with endogenous lipids and metabolic pathways within skin cells or other biological systems remain areas for comprehensive investigation. Integrated metabolomics and lipidomics analyses can provide an unbiased and holistic view of how cells respond to the presence of such compounds. This can involve identifying changes in cellular lipid profiles, the synthesis of related metabolites, and the activation or inhibition of specific metabolic pathways upon exposure to Cetearyl Isononanoate. Untargeted approaches, in particular, can detect unexpected metabolic changes, leading to new hypotheses about the compound's biological effects nih.gov. Future research could leverage these integrated 'omics' strategies to comprehensively map the biotransformation and biological impact of Cetearyl Isononanoate in dermatological and other relevant biological models, offering unprecedented insights into its mechanism of action and safety profile at a molecular level.
Q & A
Basic: What are the established methodologies for synthesizing Cetearylisonanoate, and what critical factors influence yield and purity?
Answer:
Synthesis of this compound typically involves esterification reactions between iso-nonanoic acid and cetearyl alcohol. Key methodological considerations include:
- Reagent selection : Use of catalysts (e.g., lipases or acid catalysts) to optimize esterification efficiency .
- Reaction conditions : Temperature control (80–120°C) and inert atmosphere (e.g., nitrogen) to prevent oxidation byproducts .
- Purification : Solvent extraction or molecular distillation to isolate the ester, followed by characterization via GC-MS (to confirm molecular weight) and NMR (to verify structural integrity) .
- Yield factors : Excess alcohol molar ratios and catalyst concentration are critical for maximizing yield (>85%), while impurities often arise from incomplete esterification or side reactions .
Advanced: How can researchers resolve contradictory findings in literature regarding this compound’s stability under varying pH conditions?
Answer:
Contradictions in stability data often stem from differences in experimental design. A systematic approach includes:
- Controlled replication : Reproduce studies using standardized buffers (pH 3–9) and accelerated stability testing (40°C/75% RH) to isolate pH-specific degradation pathways .
- Analytical consistency : Employ HPLC-UV with validated methods to quantify degradation products (e.g., free fatty acids) and ensure inter-laboratory comparability .
- Statistical analysis : Use multivariate regression to identify confounding variables (e.g., surfactant interactions in formulations) that may skew results .
- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends, prioritizing studies with transparent methodology (e.g., detailed experimental sections as per journal guidelines) .
Basic: What analytical techniques are most effective for characterizing this compound in multicomponent formulations?
Answer:
- Chromatography : HPLC-ELSD (Evaporative Light Scattering Detection) separates this compound from surfactants and emulsifiers without derivatization .
- Spectroscopy : FTIR identifies ester carbonyl peaks (~1740 cm⁻¹) and distinguishes this compound from similar esters (e.g., cetyl alcohol derivatives) .
- Thermal analysis : DSC (Differential Scanning Calorimetry) monitors melting points (45–50°C) to assess crystallinity, which impacts formulation stability .
- Purity validation : Combine TLC with iodine staining for rapid screening of unreacted starting materials .
Advanced: What experimental designs are optimal for studying this compound’s interactions with other emulsifiers in cosmetic matrices?
Answer:
- Factorial design : Use a 2^k factorial approach to evaluate interactions between this compound, glyceryl stearate, and ceteareth-20. Variables include HLB values, temperature, and shear rate during emulsification .
- Microscopy : Cryo-TEM visualizes micelle formation and phase separation in real-time, correlating structural changes with stability data .
- Rheological profiling : Measure viscosity-shear rate curves to assess synergistic effects on emulsion texture .
- Data validation : Cross-reference results with computational models (e.g., molecular dynamics simulations) to predict interaction energetics .
Basic: What gaps exist in current literature regarding this compound’s safety and biocompatibility?
Answer:
- Toxicological data : Limited studies on long-term dermal absorption; prioritize in vitro assays (e.g., reconstructed human epidermis models) to quantify permeability coefficients .
- Ecotoxicity : No standardized data on aquatic toxicity; employ OECD Test Guideline 201 (algae growth inhibition) to assess environmental impact .
- Allergenicity : Discrepancies in patch test results suggest batch-dependent impurities; enforce LC-MS/MS profiling to trace allergenic contaminants .
Advanced: How can researchers design studies to evaluate this compound’s role in enhancing drug permeation in transdermal delivery systems?
Answer:
- Ex vivo models : Use Franz diffusion cells with excised human skin to measure flux enhancement ratios. Compare this compound with permeation enhancers like oleic acid .
- Mechanistic studies : Conduct ATR-FTIR on stratum corneum lipids to assess disruption of keratinized layers .
- Multivariate analysis : Apply PCA (Principal Component Analysis) to correlate enhancer concentration, log P values, and permeation rates .
- Ethical compliance : Adhere to institutional guidelines for human tissue use, as emphasized in research methodology frameworks .
Basic: What are the best practices for ensuring reproducibility in this compound-related studies?
Answer:
- Detailed protocols : Publish full experimental conditions (e.g., stirring speed during synthesis, solvent grades) as supplementary information .
- Reference standards : Use certified this compound samples (e.g., from USP or EFSA) for calibration .
- Open data : Share raw chromatographic and spectral data in repositories like Zenodo to facilitate cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
